![molecular formula C19H18N2O2 B2583442 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide CAS No. 592546-41-3](/img/structure/B2583442.png)
2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
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Description
2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide, also known as CPI-613, is a novel small molecule compound that has shown promising results in the treatment of various types of cancer. It is a mitochondrial metabolism inhibitor that targets the tricarboxylic acid cycle and disrupts the energy production process in cancer cells.
Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Research has explored the potential of 2-(substituted phenoxy) acetamide derivatives, including the 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide, in anticancer, anti-inflammatory, and analgesic applications. A study found that compounds with 1-phenylethylamine moiety showed significant activity against cancer cell lines like MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant Properties
Another research focus is on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives. These compounds were evaluated using ferric reducing antioxidant power and 1,1-diphenyl-2-picrylhydrazyl methods, showing significant antioxidant activity, particularly when halogens are attached to the phenyl ring (Gopi & Dhanaraju, 2020).
Molecular Docking and Anti-inflammatory Drug Design
The synthesis and molecular docking analysis of indole acetamide derivatives have been conducted to explore their potential as anti-inflammatory drugs. Computational studies suggest that certain structural configurations of these compounds may target cyclooxygenase domains effectively (Al-Ostoot et al., 2020).
Development of Novel Indoloketopiperazines
The compound has been used in the synthesis of unique indoloketopiperazine derivatives through a three-component Ugi reaction. These derivatives have potential applications in various fields including medicinal chemistry (Ghandi, Zarezadeh, & Taheri, 2012).
Cytotoxic Activity Against Cancer Cells
Research has also focused on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives for their cytotoxic activity against cancer cells, such as the MCF-7 breast cancer cell line (Modi et al., 2011).
Antibacterial and Antifungal Activities
Some derivatives of 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide have been evaluated for their antibacterial and antifungal activities, showing promise against various pathogenic microorganisms (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(15-7-3-2-4-8-15)20-19(23)12-21-11-16(13-22)17-9-5-6-10-18(17)21/h2-11,13-14H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKEVDOVNZHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide |
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